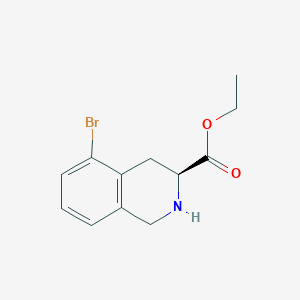![molecular formula C6H2Br2ClN3 B13670823 3,7-Dibromo-5-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13670823.png)
3,7-Dibromo-5-chloro-1H-pyrazolo[4,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dibromo-5-chloro-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes bromine and chlorine substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dibromo-5-chloro-1H-pyrazolo[4,3-b]pyridine typically involves the bromination and chlorination of pyrazolopyridine derivatives. One common method includes the following steps:
Starting Material: The synthesis begins with a pyrazolopyridine derivative.
Bromination: The compound is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Chlorination: The brominated intermediate is then chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dibromo-5-chloro-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions, forming larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce complex heterocyclic compounds.
Aplicaciones Científicas De Investigación
3,7-Dibromo-5-chloro-1H-pyrazolo[4,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors and other electronic materials.
Biological Research: It is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,7-Dibromo-5-chloro-1H-pyrazolo[4,3-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine substituents play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding, it can act as an agonist or antagonist, influencing signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
3,7-Dibromo-1H-pyrazolo[4,3-b]pyridine: Lacks the chlorine substituent, which may affect its chemical reactivity and biological activity.
5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine: Similar structure but different substitution pattern, leading to variations in its properties and applications.
3,5-Dichloro-1H-pyrazolo[4,3-b]pyridine: Contains chlorine substituents but lacks bromine, resulting in different chemical and biological characteristics.
Uniqueness
3,7-Dibromo-5-chloro-1H-pyrazolo[4,3-b]pyridine is unique due to the presence of both bromine and chlorine substituents, which confer distinct electronic and steric properties. These features enhance its potential as a versatile compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C6H2Br2ClN3 |
|---|---|
Peso molecular |
311.36 g/mol |
Nombre IUPAC |
3,7-dibromo-5-chloro-2H-pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C6H2Br2ClN3/c7-2-1-3(9)10-5-4(2)11-12-6(5)8/h1H,(H,11,12) |
Clave InChI |
ZMYDGLGDPKWDTF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=NNC(=C2N=C1Cl)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-3-(bromomethyl)-6-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13670747.png)

![6,7-difluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/no-structure.png)

![6-Iodooxazolo[4,5-b]pyridine](/img/structure/B13670777.png)
![8-Chloro-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13670784.png)

![7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13670801.png)

![(S)-3,3'-Bis(3,3-dimethylbutyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13670836.png)

![2,2-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)acetonitrile](/img/structure/B13670843.png)

